molecular formula C10H14N4OS B14874135 3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14874135
M. Wt: 238.31 g/mol
InChI Key: LHVANHIUXXAMKF-UHFFFAOYSA-N
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Description

3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with a butylthio group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan-2-carboxylic acid derivative with a thioamide and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
  • 3-(ethylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
  • 3-(propylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-(butylthio)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. The length of the butyl chain can affect the compound’s lipophilicity and, consequently, its interaction with biological membranes and molecular targets .

Properties

Molecular Formula

C10H14N4OS

Molecular Weight

238.31 g/mol

IUPAC Name

3-butylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H14N4OS/c1-2-3-7-16-10-13-12-9(14(10)11)8-5-4-6-15-8/h4-6H,2-3,7,11H2,1H3

InChI Key

LHVANHIUXXAMKF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(N1N)C2=CC=CO2

Origin of Product

United States

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